Sakamototide substrate peptide TFA
Description
Contextualization of Synthetic Peptide Substrates in Enzymology
In the realm of enzymology, synthetic peptide substrates are indispensable tools for the investigation of enzyme activity and specificity. These short chains of amino acids are designed to mimic the natural substrates of enzymes, most notably proteases and kinases. Their use offers several advantages over employing full-length protein substrates; synthetic peptides are comparatively inexpensive to produce in large quantities, are easy to handle, store, and characterize, and can be readily modified for various detection methods, such as fluorescent labeling. selleckchem.com
The defined sequence of a synthetic peptide allows for the precise study of the amino acid residues crucial for enzyme recognition and catalysis. By systematically altering the peptide sequence, researchers can probe the substrate specificity of an enzyme and identify the consensus sequence for phosphorylation or cleavage. This detailed understanding of enzyme-substrate interactions is fundamental to elucidating the mechanisms of enzyme action and their roles in complex biological processes. selleckchem.comnih.gov
Significance of Kinase Substrates in Signal Transduction Research
Protein kinases are pivotal enzymes in cellular signal transduction, catalyzing the transfer of a phosphate (B84403) group from ATP to specific amino acid residues on substrate proteins. This process, known as phosphorylation, is a fundamental mechanism for regulating a vast array of cellular activities, including growth, proliferation, differentiation, and metabolism. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders. nih.govnih.gov
The relationship between a kinase and its substrate is at the heart of cellular signaling networks. The specific phosphorylation of a substrate by a kinase can alter the substrate's activity, localization, or its interaction with other proteins, thereby propagating the signal downstream. Consequently, the identification and characterization of kinase substrates are paramount to unraveling the intricate circuitry of signal transduction pathways. Synthetic peptide substrates that are specific for particular kinases are invaluable for assaying kinase activity in both purified systems and complex cell lysates, enabling researchers to screen for kinase inhibitors and to study the regulation of kinase signaling pathways. nih.govnih.gov
Overview of Sakamototide Substrate Peptide TFA as a Research Tool for Kinase Studies
This compound is a synthetic peptide that serves as a substrate for members of the AMP-activated protein kinase (AMPK) family of kinases. Current time information in Kolkata, IN.medchemexpress.com It is specifically utilized in kinase activity assays to measure the enzymatic activity of these kinases. The trifluoroacetate (B77799) (TFA) salt form of the peptide aids in its purification and solubility.
Detailed Research Findings
A key application of Sakamototide substrate peptide has been in the characterization of NUAK1 and NUAK2, which are members of the AMPK-related kinase family activated by the tumor suppressor kinase LKB1. nih.govharvard.edudundee.ac.uk In a 2014 study by Banerjee and colleagues, Sakamototide was used as a substrate in kinase assays to identify and characterize selective inhibitors of NUAK kinases. nih.govharvard.edu The peptide's amino acid sequence, ALNRTSSDSALHRRR, was utilized to measure the in vitro kinase activity of NUAK1 and NUAK2. harvard.edu This research led to the identification of WZ4003 and HTH-01-015 as potent and highly selective inhibitors of NUAK kinases. nih.govharvard.edu The study demonstrated that these inhibitors could suppress the phosphorylation of a known NUAK1 substrate in cells, validating their efficacy and providing valuable tools for further investigation of NUAK kinase function in cellular processes such as cell adhesion, migration, and proliferation. nih.gov
Another study by the same research group in 2014 further elucidated the role of NUAK1 in the cell cycle, highlighting its interplay with Polo-like kinase 1 (PLK1). nih.govnih.gov While this study focused on the broader regulatory network, the foundational kinase assays underpinning the understanding of NUAK1 activity often rely on substrates like Sakamototide. nih.gov These studies underscore the importance of this compound as a specific and reliable tool for dissecting the roles of AMPK family members in health and disease.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₇₁H₁₂₃F₃N₃₀O₂₅ |
| Molecular Weight | 1853.92 g/mol |
| Amino Acid Sequence | Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg |
| Purity | Typically >95% |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Data sourced from multiple chemical suppliers. medchemexpress.commolnova.com
Table 2: Research Findings Utilizing Sakamototide Substrate Peptide
| Research Focus | Key Finding | Relevant Kinases | Publication |
| Inhibitor Characterization | Identification and validation of WZ4003 and HTH-01-015 as selective inhibitors. | NUAK1, NUAK2 | Banerjee S, et al. Biochem J. 2014. nih.govharvard.edu |
| Cell Cycle Regulation | Elucidation of the interplay between NUAK1 and Polo-like kinase 1 (PLK1). | NUAK1, PLK1 | Banerjee S, et al. Biochem J. 2014. nih.gov |
Properties
Molecular Formula |
C₇₁H₁₂₃F₃N₃₀O₂₅ |
|---|---|
Molecular Weight |
1853.92 |
sequence |
One Letter Code: ALNRTSSDSALHRRR |
Origin of Product |
United States |
Enzymatic Activity and Kinase Assay Applications
Sakamototide Substrate Peptide as a Substrate for AMPK Family Kinases
Sakamototide is specifically designed for use in enzymatic assays to probe the activity of AMPK and related kinases. selleckchem.commedchemexpress.com As a substrate, it gets recognized and modified by the kinase, and the rate of this modification serves as a direct measure of the enzyme's catalytic function.
AMPK is a heterotrimeric complex, comprising a catalytic α subunit and regulatory β and γ subunits, with multiple isoforms for each (α1, α2; β1, β2; γ1, γ2, γ3). This results in twelve potential isoform combinations in mammals, each with distinct tissue distribution and potentially unique regulatory and kinetic properties. The specificity and selectivity of a substrate peptide are critical for accurately profiling the activity of these different AMPK isoforms.
Research comparing various recombinant AMPK isoforms has demonstrated that isoform composition significantly impacts enzymatic activity. For instance, studies using the widely recognized SAMS peptide substrate revealed that α1-containing AMPK complexes generally exhibit higher specific activities and lower Michaelis constants (K_m) compared to their α2-containing counterparts. researchgate.net The catalytic rate (k_cat) of the AMPK α1 isoform from rat liver has been reported to be approximately 250-fold higher than that of the α2 isoform. researchgate.net This inherent difference in catalytic efficiency among isoforms underscores the importance of characterizing a substrate like Sakamototide across a panel of AMPK complexes to determine its isoform preference. Such profiling is essential for interpreting kinase activity data correctly, especially when studying complex biological systems where multiple isoforms may be present. While detailed public data on Sakamototide's specific activity with every AMPK isoform is limited, the principles of isoform-specific kinetics observed with other substrates provide a clear framework for its evaluation. researchgate.netresearchgate.net
The interaction between a protein kinase and its substrate is a highly specific process governed by multiple molecular recognition events. The mechanism of how a kinase like AMPK recognizes a substrate such as Sakamototide extends beyond simple enzyme-substrate binding, involving a combination of factors that ensure phosphorylation fidelity. nih.gov
Key determinants of substrate recognition include:
Consensus Sequence: Kinases typically recognize and phosphorylate a specific amino acid (serine, threonine, or tyrosine) embedded within a "consensus sequence" of surrounding amino acids. For AMPK, this motif is characterized by hydrophobic residues at positions -5 and +4 relative to the phosphorylated residue and basic residues at positions -3 and -4. nih.gov The primary sequence of Sakamototide is designed to emulate this consensus, making it an effective target for AMPK.
Docking Interactions: Many kinases utilize docking motifs, which are binding sites located outside the catalytic cleft, to tether the enzyme and substrate. nih.govmdpi.com These interactions increase the local concentration of the substrate near the active site, enhancing the efficiency and specificity of phosphorylation. nih.gov
Conformational Changes: The binding of a substrate to a kinase can induce significant conformational changes in the enzyme. nih.govub.edu For some kinases, substrate binding can disrupt autoinhibitory interactions, shifting the kinase from an inactive to an active conformation, a mechanism that provides a stringent layer of control over substrate specificity. nih.gov The substrate-binding region of a kinase is often characterized by a specific electrostatic surface that complements the charge of its preferred substrates. mdpi.com
These mechanisms collectively ensure that only appropriate substrates are phosphorylated, allowing for precise control of cellular signaling pathways. nih.gov
Quantitative Analysis of Kinase Activity Using Sakamototide Substrate Peptide
The use of synthetic peptides like Sakamototide is fundamental to the quantitative analysis of kinase activity. nih.gov These assays are crucial for characterizing enzyme function, screening for inhibitors, and understanding the regulation of kinase signaling pathways. nih.govnih.gov
A primary application of a substrate peptide like Sakamototide is the determination of key enzyme kinetic parameters, which describe the efficiency and affinity of the kinase-substrate interaction. These parameters are derived from Michaelis-Menten kinetics. researchgate.netnih.gov
K_m (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). A lower K_m value indicates a higher affinity of the enzyme for the substrate. researchgate.netnih.gov
V_max (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
k_cat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time. It is a measure of the enzyme's catalytic efficiency.
By measuring the initial reaction rates at varying concentrations of Sakamototide, a Michaelis-Menten curve can be generated, from which K_m and V_max are calculated. researchgate.net This analysis is vital for comparing the efficiency of different AMPK isoforms or evaluating the effect of potential activators or inhibitors on kinase activity. researchgate.net
Table 1: Representative Michaelis-Menten Kinetic Data for AMPK This table presents illustrative data based on typical kinetic values obtained for AMPK with peptide substrates like the SAMS peptide, demonstrating how such data would be presented for Sakamototide.
| Substrate Concentration (µM) | Initial Velocity (OD/min) |
| 0 | 0.000 |
| 1 | 0.025 |
| 3 | 0.060 |
| 10 | 0.120 |
| 30 | 0.180 |
| 60 | 0.210 |
| 112 | 0.230 |
Data adapted from studies on SAMS peptide to illustrate a typical kinetic profile. researchgate.net
Sakamototide substrate peptide is well-suited for use in high-throughput screening (HTS) platforms, which are essential for drug discovery and basic research. nih.govnih.gov HTS assays enable the rapid testing of large libraries of chemical compounds to identify potential kinase inhibitors or activators.
In a typical HTS workflow, the kinase, Sakamototide, and ATP are combined in microtiter plates, and a different compound from a library is added to each well. The amount of phosphorylated Sakamototide is then measured to determine the effect of each compound on kinase activity. nih.gov Peptide arrays, where libraries of different peptide substrates are immobilized on a solid support, can also be used for HTS to identify novel substrates or profile kinase specificity. nih.govnih.gov The development of sensitive, specific, and robust HTS assays is a critical step in identifying new therapeutic agents and research tools targeting the AMPK signaling pathway. nih.gov
Several detection methodologies can be employed to quantify the phosphorylation of Sakamototide in a kinase assay. The choice of method often depends on the required sensitivity, throughput, and available equipment. nih.gov
Radiometric Assays: This classic and highly sensitive method uses ATP that has been radioactively labeled at its terminal (gamma) phosphate (B84403) with the isotope ³²P. youtube.com The kinase transfers this "hot" phosphate to the Sakamototide peptide. The reaction mixture is then spotted onto a phosphocellulose paper membrane, which binds the positively charged peptide but not the negatively charged ATP. After washing away the excess unbound radioactive ATP, the radioactivity remaining on the paper, corresponding to the phosphorylated peptide, is quantified using a scintillation counter. nih.govyoutube.com
Luminescence-Based Assays: These assays typically measure the amount of ATP remaining in the reaction after the kinase reaction is complete. The amount of consumed ATP is directly proportional to the kinase activity. A common format involves adding a reagent that contains luciferase, which produces light in the presence of ATP. As the kinase phosphorylates Sakamototide, ATP is converted to ADP, leading to a decrease in the luminescence signal. nih.gov
Fluorescence-Based Assays: There are several fluorescence-based approaches. One method uses a fluorescently labeled peptide substrate; phosphorylation can cause a change in the fluorescence properties of the peptide. nih.gov Another widely used technique is fluorescence polarization (FP) or fluorescence anisotropy. In this setup, a small fluorescently labeled phosphopeptide tracer competes with the phosphopeptide generated in the kinase reaction for binding to a specific anti-phosphopeptide antibody. When the small tracer is bound to the large antibody, it tumbles slowly, emitting highly polarized light. When it is free in solution, it tumbles rapidly, and the light is depolarized. Thus, higher kinase activity leads to more product, which displaces the tracer from the antibody, resulting in a lower FP signal. nih.gov
Application in Investigating Kinase Modulators and Inhibitors
Sakamototide substrate peptide TFA is a valuable tool in the study of kinase activity, particularly for members of the AMP-activated protein kinase (AMPK) family. Current time information in Kolkata, IN.dundee.ac.ukmedchemexpress.commolnova.com Its utility extends to the investigation of kinase modulators and inhibitors, providing a reliable method for characterizing their effects on enzyme function.
Characterization of Inhibitor Potency (e.g., IC50, Ki determination)
A primary application of this compound is in kinase activity assays designed to determine the potency of inhibitory compounds. dundee.ac.uknih.govharvard.edu By serving as a consistent substrate for specific kinases, it allows for the quantification of an inhibitor's ability to block phosphorylation. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the kinase's enzymatic activity by 50%.
A notable example of this application is the characterization of WZ4003 and HTH-01-015, two selective inhibitors of the NUAK kinases, which are members of the AMPK family. nih.govharvard.edunih.gov In a 2014 study by Banerjee and colleagues, Sakamototide substrate peptide was used as the substrate in kinase assays to determine the IC50 values of these inhibitors for NUAK1 and NUAK2. dundee.ac.ukharvard.edunih.gov The results demonstrated that WZ4003 inhibits both NUAK1 and NUAK2, while HTH-01-015 is selective for NUAK1. dundee.ac.uknih.govnih.gov
The specific IC50 values determined in this study are detailed in the table below:
| Inhibitor | Target Kinase | IC50 (nM) |
| WZ4003 | NUAK1 | 20 |
| WZ4003 | NUAK2 | 100 |
| HTH-01-015 | NUAK1 | 100 |
| HTH-01-015 | NUAK2 | >10,000 |
Data sourced from Banerjee et al., 2014. dundee.ac.uknih.govnih.gov
These findings highlight the precision with which this compound can be used to screen and characterize the potency and selectivity of kinase inhibitors. nih.gov The determination of such values is a critical step in the development of novel therapeutic agents that target specific kinases involved in disease pathways.
Allosteric Regulation Studies Relevant to Kinase Activity
Allosteric regulation is a fundamental mechanism controlling the activity of many enzymes, including kinases. nih.gov It involves the binding of an effector molecule to a site on the enzyme distinct from the active site, known as an allosteric site. nih.gov This binding event induces a conformational change in the enzyme that modulates its catalytic activity, either enhancing or inhibiting it. embopress.org
The study of allosteric regulation in kinases is crucial for understanding their complex control mechanisms in cellular signaling pathways. nih.gov Peptide substrates can be employed in assays to investigate how allosteric modulators affect kinase activity. nih.govnih.gov However, based on the available scientific literature, the specific application of this compound in studies focused on the allosteric regulation of the AMPK family of kinases has not been extensively documented. While it is a key component in assays measuring catalytic activity, which can be influenced by allosteric effectors, its direct use in characterizing the binding and mechanism of allosteric modulators is not a prominent feature in the reviewed research.
Structure Activity Relationship Sar Studies of Sakamototide Substrate Peptide
Conformational Analysis and Structural Determinants of Activity
The biological activity of a peptide substrate like Sakamototide is intrinsically linked to its three-dimensional structure. The specific spatial arrangement, or conformation, of its amino acid sequence allows it to be recognized and precisely fit into the active site of its target kinase, such as Protein Kinase C zeta (PKCζ). The study of this conformation and how it dictates the peptide's function is crucial for understanding the molecular basis of its substrate specificity. Key structural features, including the peptide's secondary structure (e.g., helices, turns, or random coils) and the orientation of critical amino acid side chains, govern the interactions that lead to efficient phosphorylation.
Spectroscopic Studies for Structural Insights (e.g., Circular Dichroism, Nuclear Magnetic Resonance)
Spectroscopic methods are powerful, non-invasive techniques used to investigate the structural properties of peptides in solution, providing insights that bridge the gap between the primary amino acid sequence and its functional three-dimensional form.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. nih.gov This technique is exceptionally sensitive to the secondary structure of peptides and proteins. nih.gov
Principles and Application to Sakamototide : In a typical study, the CD spectrum of Sakamototide would be measured in various solvent environments to understand its conformational flexibility. For instance, in a simple aqueous buffer, a flexible peptide might adopt a "random coil" structure, which produces a characteristic CD signal with a strong negative band near 198 nm. nih.gov To mimic the more hydrophobic environment of a kinase's binding pocket, co-solvents like Trifluoroethanol (TFE) can be added. nih.gov In the presence of TFE, peptides with a propensity to form helices will show a distinct α-helical spectrum, characterized by negative bands at approximately 208 nm and 222 nm and a positive band near 192 nm. nih.gov By observing these changes, researchers can infer which regions of Sakamototide are predisposed to folding upon interaction with its target kinase.
Expected Research Findings : Studies on similar peptides have shown that the presence of a binding partner or a change in solvent can induce a significant increase in helical content. nih.gov For Sakamototide, such a study would reveal whether it remains largely unstructured in solution or if it possesses a pre-organized conformation that is primed for kinase binding. This information is vital for understanding the initial recognition step in the enzyme-substrate interaction. The degree to which its structure changes can be correlated with its binding affinity and phosphorylation efficiency. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
While CD provides a global view of secondary structure, Nuclear Magnetic Resonance (NMR) spectroscopy offers high-resolution, atom-level information about a peptide's three-dimensional structure and dynamics. nih.gov
Principles and Application to Sakamototide : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be central to this analysis. COSY identifies protons that are connected through chemical bonds, helping to assign signals to specific amino acid residues. NOESY identifies protons that are close to each other in space (typically within 5 Å), regardless of their position in the sequence. The collection of these through-space NOE restraints is used to calculate a three-dimensional model of Sakamototide's predominant conformation in solution. nih.gov
Expected Research Findings : For Sakamototide, NMR could pinpoint specific turns or folded structures that are critical for activity. For example, it could reveal a β-turn conformation involving the residues surrounding the target serine, positioning it for optimal presentation to the kinase's catalytic machinery. Furthermore, NMR can identify hydrogen bonds and track the dynamics of the peptide, revealing which parts are flexible and which are more rigid. This detailed structural map is essential for explaining the substrate specificity of PKCζ for Sakamototide. bohrium.com
Computational Modeling and Molecular Dynamics Simulations of Peptide-Kinase Interactions
Computational methods complement experimental data by providing dynamic models of the peptide-kinase complex, offering insights into the energetic and structural details of the interaction that are often difficult to capture experimentally. nih.govfrontiersin.org
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the peptide) when bound to another (the kinase) to form a stable complex. frontiersin.org
Principles and Application to Sakamototide : In a docking study, the 3D structure of the PKCζ kinase domain would be used as a receptor. The Sakamototide peptide would be treated as a flexible ligand, and computational algorithms would sample numerous possible binding poses within the kinase's active site. These poses are then scored based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, electrostatic interactions). The goal is to identify the binding mode where the phosphate-accepting serine residue of Sakamototide is correctly positioned relative to the kinase's catalytic residues and ATP-binding site.
Expected Research Findings : Docking simulations would highlight the key amino acid residues in both Sakamototide and PKCζ that form critical contacts. For example, the basic arginine residues in Sakamototide are expected to form favorable electrostatic interactions with acidic residues in the kinase's substrate-binding groove, a common feature in PKC substrate recognition. bohrium.comnih.gov The model would provide a static, yet highly informative, snapshot of the most probable binding conformation.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms over time. plos.org
Principles and Application to Sakamototide : An MD simulation would typically start with the best-ranked docked structure of the Sakamototide-PKCζ complex. plos.org The entire system, including the complex and surrounding water molecules, is then simulated by calculating the forces between all atoms and solving Newton's equations of motion. This produces a trajectory that illustrates how the complex behaves over a period of nanoseconds to microseconds. nih.gov
Expected Research Findings : MD simulations can refine the initial docked pose and reveal important conformational changes that occur upon binding. frontiersin.org It allows for the analysis of the stability of key hydrogen bonds and salt bridges over time. Furthermore, advanced techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to the MD trajectory to calculate the binding free energy, providing a quantitative estimate of the affinity between Sakamototide and PKCζ. plos.org This can be used to computationally predict how mutations in the peptide sequence might affect binding and, consequently, its efficiency as a substrate.
Role in Elucidating Cellular Signaling Pathways
Utilization in Investigating AMPK-mediated Metabolic Regulation
Sakamototide is instrumental in studies focused on the metabolic regulatory functions of AMP-activated protein kinase (AMPK). AMPK acts as a crucial sensor of cellular energy status, and its activation triggers signaling cascades that shift metabolism towards energy production and away from energy consumption. cellsignal.com Researchers utilize Sakamototide in in vitro kinase assays to precisely measure the activity of AMPK under various metabolic conditions.
Contribution to Understanding Energy Homeostasis Pathways
Energy homeostasis is the process by which the body maintains a stable balance between energy intake and energy expenditure. nih.govpressbooks.pub This equilibrium is controlled by a complex network of signaling pathways within the central nervous system, particularly the hypothalamus, and in peripheral tissues. nih.gove-enm.org AMP-activated protein kinase (AMPK) is a key player in this regulatory network, acting as a central hub that integrates signals related to cellular energy levels. cellsignal.comuni-koeln.de
The use of Sakamototide allows for the precise measurement of AMPK activity in tissues and cells involved in energy balance. By quantifying changes in AMPK activity, scientists can decipher how different hormones, nutrients, and neuropeptides influence the energy-sensing machinery of the cell. For example, studies on how hormones like leptin or ghrelin affect hypothalamic neurons can employ Sakamototide-based assays to determine if these effects are mediated through changes in AMPK activity. uni-koeln.de This provides critical insights into the molecular mechanisms that underpin appetite, satiety, and energy expenditure, ultimately contributing to a clearer picture of how the body maintains energy homeostasis. pressbooks.pub
Interactions with Upstream and Downstream Signaling Components of Kinase Cascades
Kinase cascades are fundamental to signal transduction, where a series of kinases phosphorylate and activate one another, resulting in a cellular response. mdpi.com AMPK itself is part of such a cascade, being activated by upstream kinases and, once active, phosphorylating numerous downstream targets. cellsignal.com Sakamototide is a valuable tool for dissecting these complex interactions.
Upstream Activation: The primary upstream activators of AMPK include Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). nih.gov By using Sakamototide in kinase assays, researchers can determine how various cellular stresses or stimuli affect the activity of these upstream kinases. If a stimulus leads to an increase in Sakamototide phosphorylation by AMPK, it suggests an activation of the upstream components of the pathway.
Downstream Effects: Once activated, AMPK phosphorylates a wide array of downstream proteins to regulate processes like cell growth, autophagy, and metabolism. cellsignal.com Key downstream targets include proteins like Raptor (a component of the mTORC1 complex) and ULK1 (involved in autophagy). cellsignal.com While Sakamototide is an artificial substrate, its use provides a clear readout of AMPK's catalytic activity. This allows researchers to correlate the level of AMPK activation with the phosphorylation status of its natural downstream targets, helping to confirm that observed cellular changes are indeed a consequence of the AMPK signaling axis.
The table below summarizes key components in a typical AMPK signaling cascade.
| Position in Cascade | Component Type | Examples | Role |
| Upstream | Kinases | LKB1, CaMKKβ, BRSK1/2 nih.gov | Activate AMPK through phosphorylation in response to cellular stress (e.g., low energy). |
| Central Kinase | Serine/Threonine Kinase | AMP-activated protein kinase (AMPK) cellsignal.com | Senses cellular energy status and, when activated, phosphorylates downstream targets to restore energy balance. |
| Downstream | Effector Proteins | Raptor (mTORC1 component), ULK1 cellsignal.com | Receive signals from AMPK to regulate cellular processes like protein synthesis and autophagy. |
| Assay Component | Substrate | Sakamototide substrate peptide TFA selleckchem.com | Used in vitro to provide a specific and measurable readout of AMPK's enzymatic activity. |
Application in Proteomics and Phosphoproteomics Research for Target Identification and Validation
Phosphoproteomics is a large-scale analytical approach used to identify and quantify thousands of protein phosphorylation sites within a biological sample. nih.govnih.gov This technology is powerful for discovering novel signaling pathways and identifying new substrates for kinases like AMPK, which is particularly relevant in understanding diseases like cancer where kinase signaling is often dysregulated. nih.gov
Within this field, Sakamototide serves a critical, albeit different, role. While phosphoproteomics is geared towards discovery of unknown phosphorylation events on a global scale, Sakamototide is used for validation and targeted analysis. Its applications include:
Assay Validation and Control: In phosphoproteomic experiments designed to find new AMPK substrates, Sakamototide can be used as a positive control. Running a parallel kinase assay with Sakamototide confirms that the AMPK enzyme used in the experiment is active and that the assay conditions are suitable for phosphorylation.
Targeted Kinase Activity Measurement: After a large-scale phosphoproteomics screen identifies potential new downstream targets of AMPK, researchers must validate these findings. Sakamototide-based assays can be used to precisely measure AMPK activity in cells under conditions that lead to the phosphorylation of the newly identified target. This helps confirm that AMPK is indeed the active kinase responsible for the observed phosphorylation event.
Characterizing Kinase Inhibitors: When new small molecule inhibitors of AMPK are discovered, Sakamototide provides a direct and quantifiable method to determine their potency and specificity in a controlled in vitro setting.
Advanced Research Applications and Methodological Innovations
Development of Labeled Sakamototide Peptide for Advanced Assays (e.g., fluorescent, biotinylation)
To enhance its utility in diverse biochemical assays, Sakamototide substrate peptide can be chemically modified with various labels, such as fluorophores and biotin. These modifications enable sensitive and specific detection of kinase activity, facilitating high-throughput screening and detailed mechanistic studies.
Fluorescent Labeling: The incorporation of a fluorescent dye into the Sakamototide peptide sequence allows for the development of continuous, real-time kinase assays. nih.govnih.gov This method is based on the principle that the phosphorylation of the peptide substrate by a kinase can lead to a change in the fluorescence emission intensity of the appended fluorophore. nih.gov This eliminates the need for radioactive isotopes, offering a safer and more convenient alternative. nih.gov A variety of fluorescent dyes can be utilized, each with distinct spectral properties suitable for different experimental setups.
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| Fluorescein (FITC) | 494 | 518 |
| Rhodamine (TRITC) | 557 | 576 |
| Cyanine Dyes (e.g., Cy3, Cy5) | 550 / 650 | 570 / 670 |
| Alexa Fluor Dyes | Various | Various |
Biotinylation: The attachment of a biotin molecule to the Sakamototide peptide allows for its immobilization on streptavidin-coated surfaces, such as microplates or beads. This is particularly useful for developing non-radioactive kinase assays where the phosphorylated, biotinylated peptide can be captured and subsequently detected using a labeled antibody specific for the phosphorylated residue. This approach is highly adaptable for high-throughput screening of kinase inhibitors.
Integration into Peptide Microarrays and High-Content Screening Platforms
Peptide microarrays have emerged as a powerful tool for the simultaneous analysis of multiple kinase activities from a small sample volume. nih.govpamgene.com By immobilizing Sakamototide substrate peptide TFA onto a solid support, such as a glass slide, it can be integrated into these high-content screening platforms.
These microarrays can be used to:
Profile Kinase Activity: By incubating the microarray with cell or tissue lysates, the activity of AMPK or other kinases that recognize Sakamototide can be quantified by measuring the degree of peptide phosphorylation. nih.govpamgene.com
Identify Kinase Substrates: While Sakamototide is a known AMPK substrate, variations of its sequence can be included on the microarray to identify more specific or potent substrates. kinexus.ca
Screen for Kinase Inhibitors: The effect of potential inhibitors on kinase activity can be assessed in a high-throughput manner by observing the reduction in phosphorylation of the immobilized Sakamototide peptide. nih.gov
The use of peptide microarrays offers a miniaturized and parallelized approach to kinase analysis, significantly increasing the efficiency of drug discovery and signal transduction research. kaist.ac.krlcsciences.com
Co-crystallization and Structural Studies of Kinase-Sakamototide Peptide Complexes
Understanding the precise molecular interactions between a kinase and its substrate is crucial for rational drug design. Co-crystallization of a kinase, such as a member of the AMPK family, with the Sakamototide peptide can provide high-resolution structural information of the enzyme-substrate complex.
X-ray crystallography of such a complex can reveal:
The conformation of the peptide substrate when bound to the kinase active site.
The specific amino acid residues in both the kinase and the peptide that are involved in binding and catalysis.
The structural basis for substrate specificity.
While obtaining a co-crystal structure can be challenging, the resulting insights are invaluable for understanding the mechanism of phosphorylation and for the structure-based design of highly specific kinase inhibitors. Structural studies of AMPK have provided significant insights into its regulation and substrate recognition. nih.govnih.gov
Use in in vitro Reconstitution Systems for Pathway Analysis
In vitro reconstitution systems, which involve combining purified cellular components to study a specific biological process in a controlled environment, are powerful tools for dissecting complex signaling pathways. nih.gov this compound can be a key component in the in vitro reconstitution of the AMPK signaling pathway.
By using Sakamototide as a substrate in a system containing purified AMPK and its upstream activators (e.g., LKB1, CaMKKβ) and downstream effectors, researchers can:
Investigate the direct effects of various stimuli (e.g., AMP, ADP) on AMPK activity. nih.gov
Determine the kinetic parameters of the phosphorylation reaction.
Analyze the role of individual components in the signaling cascade without the complexity of a cellular environment. nih.govmdpi.com
These reconstituted systems provide a reductionist approach to understanding the intricate regulation of the AMPK pathway and how it integrates various cellular signals to maintain energy homeostasis.
Future Directions and Emerging Research Avenues
Exploring Novel Kinase Targets Beyond the AMPK Family
While Sakamototide is a recognized substrate for AMPK family members, the vast landscape of the human kinome presents opportunities for discovering new interacting kinases. medchemexpress.commedchemexpress.comfishersci.co.uk The exploration of novel kinase targets for established substrates is a burgeoning area of research, driven by the need to uncover new signaling pathways and potential therapeutic targets. nih.gov Techniques such as kinome-wide screening platforms can be employed to systematically test Sakamototide against a broad panel of kinases. Identifying new kinases that can phosphorylate Sakamototide would not only expand its utility as a research tool but could also shed light on unforeseen crosstalk between the AMPK signaling pathway and other cellular signaling networks. This could reveal new regulatory mechanisms for cellular processes such as metabolism, cell growth, and autophagy.
Potential non-AMPK kinase families that could be investigated for Sakamototide interaction include those with similar substrate recognition motifs or those known to be functionally related to AMPK signaling. For instance, kinases involved in cellular stress responses or energy sensing, such as members of the MAP kinase family, could be promising candidates for investigation. nih.gov
Engineering Sakamototide Peptide for Enhanced Research Specificity or Affinity
The specificity and affinity of a peptide substrate are critical for its utility in research. nih.gov Advances in peptide engineering offer a powerful toolkit to modify Sakamototide for improved performance. nih.govnih.gov One approach involves amino acid substitution, where residues in the peptide sequence are systematically replaced to identify variants with higher affinity or specificity for a particular kinase. This can be guided by computational modeling to predict the effects of different substitutions on the peptide's interaction with the kinase's active site.
Another promising strategy is peptide stapling, a technique that introduces a synthetic brace to lock the peptide into a specific conformation. This can enhance its binding affinity and stability, making it a more robust research tool. Furthermore, multimerization, or the linking of multiple Sakamototide peptides, could increase its avidity for target kinases. mdpi.com These engineered variants of Sakamototide could lead to the development of highly specific probes for individual AMPK isoforms or even for newly discovered interacting kinases.
Table 1: Potential Engineering Strategies for Sakamototide
| Engineering Strategy | Potential Outcome | Research Application |
| Amino Acid Substitution | Increased affinity and specificity for a target kinase. | Development of isoform-specific AMPK probes. |
| Peptide Stapling | Enhanced conformational stability and binding affinity. | More robust and reliable kinase activity assays. |
| Multimerization | Increased avidity for the target kinase. | Potentiation of inhibitory or activating effects in research models. |
Integration with Systems Biology Approaches for Comprehensive Pathway Mapping
Systems biology aims to understand the complex interactions within biological systems. nih.govnih.gov The integration of data from various "omics" technologies is central to this approach. usda.gov A well-characterized substrate like Sakamototide can serve as a valuable tool in this context. By using engineered versions of Sakamototide with varying specificities, researchers can perturb specific signaling nodes and observe the downstream effects on a global scale using transcriptomics, proteomics, and metabolomics.
This approach, often referred to as "pathway-level analysis," can help to construct more accurate and comprehensive maps of cellular signaling pathways. nih.govresearchgate.net For example, by specifically activating or inhibiting a particular kinase with an engineered Sakamototide variant, researchers can identify all the genes, proteins, and metabolites that are affected, thus revealing the full extent of that kinase's influence on cellular function. This can lead to the identification of novel drug targets and a deeper understanding of disease mechanisms.
Development of Sakamototide-Based Probes for Real-Time Cellular Kinase Activity Monitoring
A major goal in cell biology is to visualize and quantify cellular processes in real-time within living cells. The development of peptide-based fluorescent sensors for kinase activity is a significant step towards this goal. nih.govnih.gov These probes typically consist of a kinase substrate peptide linked to a fluorophore, whose fluorescent properties change upon phosphorylation. thno.orgrsc.org
Sakamototide provides an excellent scaffold for the development of such probes. By attaching an environmentally sensitive fluorophore to the peptide, it may be possible to create a sensor that exhibits a change in fluorescence intensity or wavelength upon phosphorylation by its target kinase. nih.gov Such a probe would allow for the real-time monitoring of kinase activity in living cells with high spatial and temporal resolution. This would be invaluable for studying the dynamic regulation of kinase signaling in response to various stimuli and in different cellular compartments.
Table 2: Components of a Potential Sakamototide-Based Kinase Probe
| Component | Function | Example |
| Sakamototide Peptide | Serves as the specific recognition element for the target kinase. | The core amino acid sequence of Sakamototide. |
| Fluorophore | Provides the optical signal for detection. | Green Fluorescent Protein (GFP) or a synthetic dye. |
| Linker | Connects the peptide and the fluorophore. | A flexible peptide or chemical linker. |
The development of such probes would represent a significant leap forward in our ability to study kinase signaling and could have wide-ranging applications in both basic research and drug discovery.
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended to confirm the identity and purity of Sakamototide substrate peptide TFA?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity (>95% recommended for kinase assays) and mass spectrometry (MS) to verify molecular weight (1853.92 Da) and sequence (Ala-Leu-Asn-Arg-Thr-Ser-Ser-Asp-Ser-Ala-Leu-His-Arg-Arg-Arg). Request a Certificate of Analysis (CoA) from suppliers for batch-specific data, including TFA content . For cell-based assays, validate TFA removal (<1%) via TFA content analysis to avoid cytotoxicity .
Q. How should Sakamototide be stored to maintain stability for long-term experiments?
- Methodological Answer : Lyophilized Sakamototide should be stored at -20°C in a desiccated environment to prevent hydrolysis. Reconstitute in sterile, ultrapure water or buffer (e.g., Tris-HCl, pH 7.4) and aliquot to avoid freeze-thaw cycles. Avoid solvents containing primary amines (e.g., Tris-based buffers) if N-terminal modifications are a concern .
Q. Why is TFA salt removal critical for cell-based assays, and how can researchers achieve this?
- Methodological Answer : Residual TFA (>1%) can induce pH fluctuations, membrane disruption, and nonspecific cellular responses. To mitigate this, request acetate or HCl salt forms during synthesis or perform post-purification desalting (e.g., dialysis, ion-exchange chromatography). Validate TFA content using Karl Fischer titration or supplier-provided TFA analysis reports .
Advanced Research Questions
Q. How can batch-to-batch variability in Sakamototide synthesis impact kinase activity assays, and what quality controls are essential?
- Methodological Answer : Variability in peptide content, TFA residues, or impurities (e.g., deletion sequences) can alter AMPK phosphorylation kinetics. To ensure consistency:
- Request peptide content analysis to determine net peptide weight.
- Specify ≥98% purity for kinetic studies.
- Include a reference standard in each assay to normalize inter-batch differences .
- Example Data :
| Batch ID | Purity (%) | TFA Content (%) | AMPK Activity (nmol/min/mg) |
|---|---|---|---|
| BX-001 | 97.5 | 0.8 | 12.3 ± 0.5 |
| BX-002 | 98.2 | 0.5 | 12.1 ± 0.4 |
Q. What experimental design considerations are critical when using Sakamototide for high-throughput drug screening?
- Methodological Answer :
- Substrate Optimization : Pre-screen Sakamototide solubility in assay buffers (e.g., 5 mg/mL in PBS) to avoid aggregation.
- Signal-to-Noise Ratio : Use fluorescent or radioisotopic labels (e.g., ³²P-ATP) for phosphorylation detection.
- Controls : Include a non-phosphorylatable mutant peptide (e.g., Thr→Ala substitution) to confirm AMPK specificity .
Q. How do conflicting reports on Sakamototide’s phosphorylation efficiency arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from:
- Buffer Composition : High ionic strength or divalent cations (e.g., Mg²⁺) can modulate AMPK activity.
- TFA Interference : Residual TFA chelates metals, altering kinase kinetics. Use desalted peptide batches and validate buffer compatibility via dose-response curves .
- Troubleshooting Workflow :
Confirm peptide integrity via MS and HPLC.
Test AMPK activity across buffer conditions (pH 7.0–7.8).
Compare results with a positive control (e.g., SAMS peptide).
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing Sakamototide-derived AMPK activity data with high variability?
- Methodological Answer : Use non-linear regression (e.g., Michaelis-Menten model) to calculate and . Apply outlier tests (e.g., Grubbs’ test) to exclude anomalous replicates. For high variability, increase replicates (n ≥ 6) and use mixed-effects models to account for batch effects .
Q. How can researchers differentiate Sakamototide-specific phosphorylation from nonspecific kinase activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
